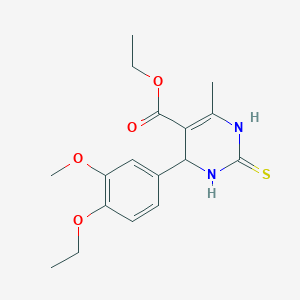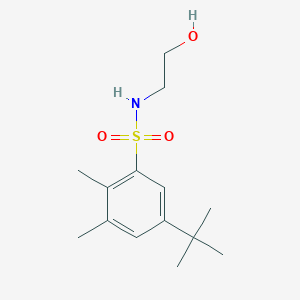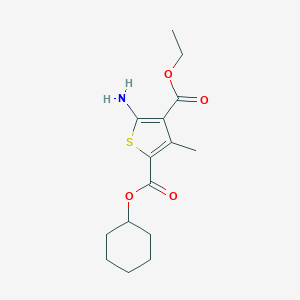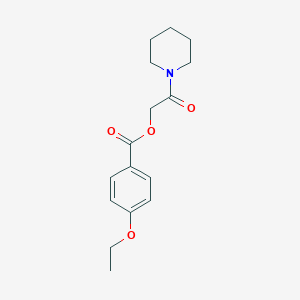
N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide, commonly known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential as a feed additive for livestock. DMPT has been shown to improve feed intake, growth performance, and nutrient utilization in various animal species, making it an attractive alternative to traditional feed additives.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to involve the modulation of microbial activity in the gut. DMPT has been shown to increase the population of beneficial bacteria such as Lactobacillus and Bifidobacterium, while decreasing the population of harmful bacteria such as Escherichia coli and Salmonella. This shift in microbial population is thought to improve gut health and nutrient absorption, leading to the observed improvements in feed intake and growth performance.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects in animals. In pigs, DMPT has been shown to increase the concentration of volatile fatty acids in the gut, indicating improved microbial fermentation. In broiler chickens, DMPT has been shown to increase the activity of digestive enzymes such as amylase and lipase, indicating improved nutrient absorption. In fish, DMPT has been shown to increase the expression of genes related to growth and metabolism, indicating improved growth performance.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages as a feed additive for lab experiments. It is easy to administer and can be added directly to the feed. It is also relatively inexpensive compared to other feed additives. However, there are some limitations to using DMPT in lab experiments. The optimal dosage and duration of treatment have not been fully established, and there may be species-specific effects that need to be considered.
Orientations Futures
There are several future directions for research on DMPT. One area of interest is the potential for DMPT to improve the gut health and immune function of animals. Another area of interest is the potential for DMPT to reduce the environmental impact of animal production by decreasing nitrogen and phosphorus excretion in manure. Further studies are also needed to establish the optimal dosage and duration of treatment for different animal species.
Méthodes De Synthèse
The synthesis of DMPT involves the reaction of 3,4-dimethylphenylamine with thionyl chloride to form 3,4-dimethylphenyl isothiocyanate. This intermediate is then reacted with sodium acetate to form DMPT. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential as a feed additive for livestock. Research has shown that DMPT can improve feed intake, growth performance, and nutrient utilization in various animal species, including pigs, broiler chickens, and fish. DMPT has also been shown to reduce the environmental impact of animal production by decreasing nitrogen and phosphorus excretion in manure.
Propriétés
Nom du produit |
N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
|---|---|
Formule moléculaire |
C14H19NO3S |
Poids moléculaire |
281.37 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H19NO3S/c1-10-3-4-13(7-11(10)2)15-14(16)8-12-5-6-19(17,18)9-12/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,16) |
Clé InChI |
KRDSOQFSONTOMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)


![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)


![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)